(1R,2R)-1,2-bis(chloromethyl)cyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

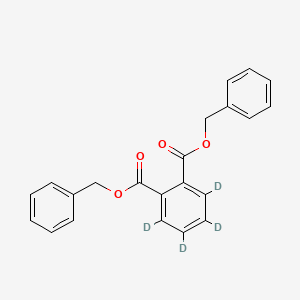

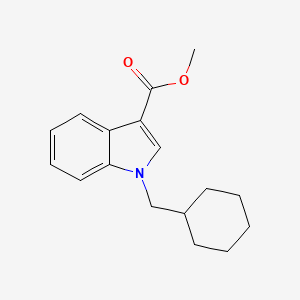

“(1R,2R)-1,2-bis(chloromethyl)cyclohexane” is a chemical compound with the molecular formula C8H14Cl2 . It has two defined stereocentres .

Molecular Structure Analysis

This compound contains a total of 24 bonds, including 10 non-H bonds and 1 six-membered ring . It consists of 14 Hydrogen atoms, 8 Carbon atoms, and 2 Chlorine atoms .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 240.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 45.8±3.0 kJ/mol . It has a molar refractivity of 46.8±0.3 cm3 . The compound has no H bond acceptors or donors, and it has 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Methylation of Amines

The compound has been utilized in a novel method for the methylation of primary amines. Specifically, the reaction involving chloromethyltriethoxysilane and (1R,2R)-bis(methylamino)cyclohexane led to a bis-silylated compound, which upon sol-gel hydrolysis did not form the expected bridged silsesquioxane but resulted in silica and (1R,2R)-bis(dimethylamino)cyclohexane. This reaction pathway has been proposed as a new route for the selective monomethylation of primary amines (Adima et al., 2004).

Luminescent Properties and Optical Materials

Reactions of (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine derivatives with CdI2 resulted in the formation of chiral mononuclear complexes and one-dimensional polymeric chains. The positional isomerism of the ligands influenced the structure of these complexes. Notably, these compounds exhibited luminescent properties, suggesting potential applications in optical materials. The powder second-harmonic generation (SHG) efficiency of these complexes was found to be significant, indicating their promise in optical applications (Cheng et al., 2013).

Catalytic Activity in Organic Synthesis

Chiral 1,2-diiminophosphoranes derived from (1R,2R)-1,2-diaminocyclohexane were used to synthesize Palladium(II) complexes. These complexes were then employed as catalysts in allylic alkylation reactions. The synthesis, structural characterization, and catalytic activity of these complexes indicate their significance in enhancing the efficiency of organic synthesis processes (Sauthier et al., 2000).

Chiral Stationary Phase for High-Performance Liquid Chromatography (HPLC)

Mesoporous organic-inorganic spheres with (1R,2R)-bis-(ureido)-cyclohexane covalently bridged in the pore wall were prepared and employed as a novel type of chiral stationary phase for HPLC. The hybrid material exhibited high efficiency in separating enantiomers, even at high sample loading and high flow rates, due to its high chiral ligand loading and surface area. This material's characteristics suggest its potential for use in advanced chromatographic separations (Zhu et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds, such as alkyl halides, are known to undergo elimination reactions .

Mode of Action

(1R,2R)-1,2-bis(chloromethyl)cyclohexane, also known as trans-1,2-Bis(chloromethyl)cyclohexane, is likely to interact with its targets through elimination reactions. In such reactions, two atoms or groups of atoms are removed from a molecule, often with the formation of a double bond .

Biochemical Pathways

It is known that alkyl halides, a class of compounds to which this compound belongs, can participate in elimination reactions, leading to the formation of more substituted alkenes .

Result of Action

It is known that the compound can be used in the synthesis of α,β-unsaturated dioxanes, dioxolanes, and dioxepanes .

Eigenschaften

IUPAC Name |

(1R,2R)-1,2-bis(chloromethyl)cyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVHONKNAYUVGV-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712315 |

Source

|

| Record name | (1R,2R)-1,2-Bis(chloromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61169-66-2 |

Source

|

| Record name | (1R,2R)-1,2-Bis(chloromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)

![5-Ethylsulfanyl-4-[[4-(5-fluoropyridin-2-yl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B568784.png)

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)